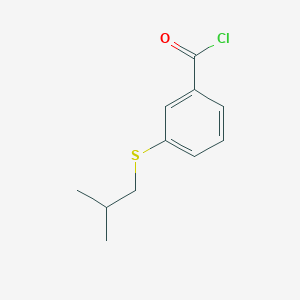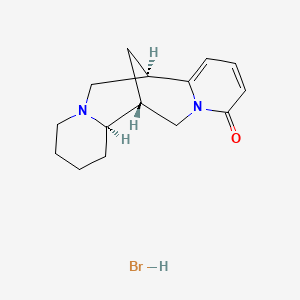
Anagyrine, monohydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anagyrine, monohydrobromide is a derivative of anagyrine, a teratogenic alkaloid first isolated from the plant Anagyris foetida in 1885 by French biologists Hardy and Gallois . Anagyrine is known for its toxic properties, particularly its ability to cause crooked calf disease in cattle when ingested during certain periods of pregnancy . The compound has a molecular formula of C15H20N2O and a molar mass of 244.338 g/mol .
Métodos De Preparación
The synthesis of anagyrine, monohydrobromide involves several steps, starting with the extraction of anagyrine from natural sources such as Anagyris foetida or various species of Lupinus . The synthetic route typically involves the following steps:
Extraction: Anagyrine is extracted from plant material using solvents like ethanol or methanol.
Purification: The crude extract is purified using techniques such as column chromatography.
Bromination: Anagyrine is then reacted with hydrobromic acid to form this compound.
Industrial production methods may involve large-scale extraction and purification processes, followed by bromination under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Anagyrine, monohydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Anagyrine, monohydrobromide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of anagyrine, monohydrobromide involves its interaction with acetylcholine receptors in living organisms. The compound acts as an acetylcholine agonist, increasing the amount of signal being sent to muscles, similar to the action of nicotine . This interaction leads to various physiological effects, including muscle contractions and potential teratogenic effects.
Comparación Con Compuestos Similares
Anagyrine, monohydrobromide can be compared with other similar alkaloids, such as:
Sparteine: Another quinolizidine alkaloid with similar toxic properties.
Lupanine: Found in lupins, it shares structural similarities with anagyrine but has different biological effects.
This compound is unique due to its specific teratogenic effects and its historical significance in the study of plant alkaloids.
Propiedades
Número CAS |
33478-03-4 |
|---|---|
Fórmula molecular |
C15H21BrN2O |
Peso molecular |
325.24 g/mol |
Nombre IUPAC |
(1R,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one;hydrobromide |
InChI |
InChI=1S/C15H20N2O.BrH/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11;/h3,5-6,11-13H,1-2,4,7-10H2;1H/t11-,12-,13-;/m1./s1 |
Clave InChI |
FJFXJZVNFFKWHQ-NLPVPVDASA-N |
SMILES isomérico |
C1CCN2C[C@H]3C[C@@H]([C@H]2C1)CN4C3=CC=CC4=O.Br |
SMILES canónico |
C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


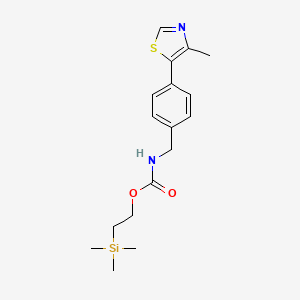
![(4R,4aR,7S,7aR,12bS)-3-methyl-9-[2-(propan-2-ylamino)ethoxy]-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B12649208.png)


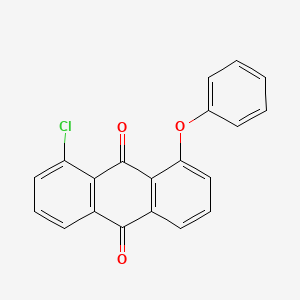
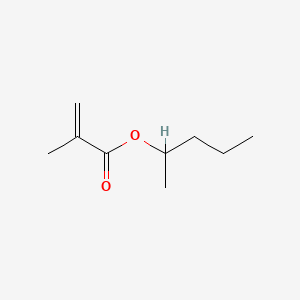
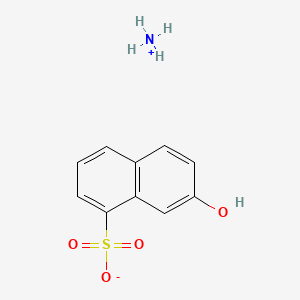
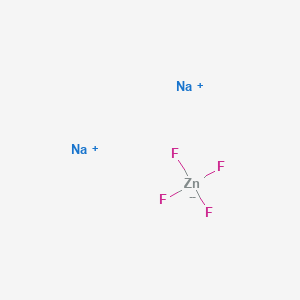
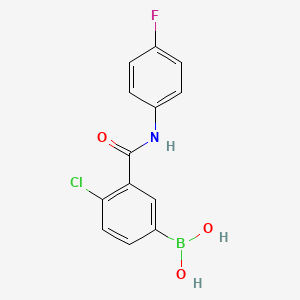
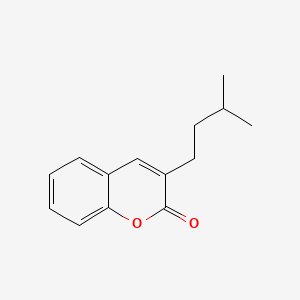
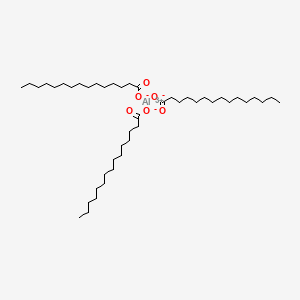
![2-[(2S)-2-propylhexyl]phenol](/img/structure/B12649241.png)
